molecular formula C23H30N6O3 B2511203 4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797583-30-2

4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2511203
M. Wt: 438.532
InChI Key: YZUKXYPWSARTNX-UHFFFAOYSA-N
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Description

The compound "4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as 1H-pyrazole and 1,2,4-triazole. These components are known to be significant in medicinal chemistry for their pharmacological potential .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions. For instance, the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives involves a one-pot condensation reaction using phthalohydrazide, a (propargyloxy)benzaldehyde, an active methylene compound, and an azide in the presence of a copper catalyst and an ionic liquid medium . Similarly, the synthesis of 2H-pyran-2-ones from 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone involves reactions with activated methylene compounds under acidic or basic conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For example, X-ray powder diffraction data provided detailed structural information for a pyrazolo[3,4-c]pyridine derivative, which is an intermediate in the synthesis of the anticoagulant apixaban . This technique could be used to determine the crystal structure of the compound , which would be essential for understanding its chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

The compound contains functional groups that are characteristic of heterocyclic chemistry, such as the pyrazole and triazole rings. These groups can undergo various chemical reactions, including coupling reactions, as seen in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . The reactivity of these groups would be crucial in further chemical modifications and the development of new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, as seen in the study of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, where the optimal conditions for obtaining these substances were determined, and their physical properties were recorded . Similar studies would be necessary to fully characterize the physical and chemical properties of "4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one".

Scientific Research Applications

Molecular Stabilities and Conformational Analyses

Compounds bearing structural similarities, particularly those with 1,2,4-triazole derivatives, have been studied for their molecular stabilities and conformational analyses. These studies often involve density functional theory and molecular docking to understand their interactions with biological targets, such as enzymes involved in cancer progression. For example, benzimidazole derivatives bearing 1,2,4-triazole have shown potential as EGFR inhibitors in anti-cancer studies, demonstrating the importance of these compounds in drug design and development (Karayel, 2021).

Synthesis and Antimicrobial Activities

Research into 1,2,4-triazole derivatives has also explored their synthesis and antimicrobial activities. Novel 1,2,4-triazol-3-one derivatives, for instance, have been synthesized and shown to possess moderate to good antimicrobial activities against various microorganisms. This suggests potential applications of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Diversity-Oriented Synthesis

The diversity-oriented synthesis approach has been applied to create libraries of structurally diverse compounds, including those with triazole substitutions. These libraries are screened against a variety of biological targets, indicating the role of such compounds in facilitating the discovery of new biologically active molecules (Zaware et al., 2011).

properties

IUPAC Name

4-ethyl-2-(2-methoxyethyl)-5-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-4-28-21(25-29(23(28)31)14-15-32-3)18-10-12-27(13-11-18)22(30)20-16-19(24-26(20)2)17-8-6-5-7-9-17/h5-9,16,18H,4,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUKXYPWSARTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-1-(2-methoxyethyl)-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

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